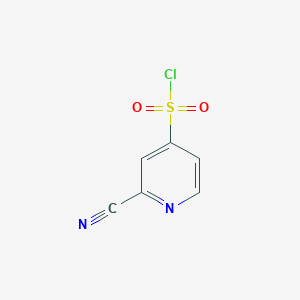

2-Cyanopyridine-4-sulfonyl chloride

Description

Significance of Pyridine-Sulfonyl Chloride Scaffolds in Synthetic Chemistry

The pyridine (B92270) scaffold is a fundamental nitrogen-containing heterocycle that serves as a precursor for a vast array of pharmaceuticals and agrochemicals. rsc.org It is an isostere of benzene (B151609) and is a core component in over 7,000 existing drug molecules. rsc.org The basic nature of the pyridine ring can enhance the water solubility of pharmaceutical compounds. nih.gov Pyridine and its derivatives are among the most widely used scaffolds in drug design and synthesis. nih.gov

When a sulfonyl chloride group is attached to a pyridine ring, it creates a pyridine-sulfonyl chloride scaffold, which is a highly reactive intermediate. The sulfonyl chloride group is an excellent leaving group, facilitating nucleophilic substitution reactions. evitachem.com This reactivity allows for the synthesis of a wide range of derivatives, most notably sulfonamides, through reaction with amines. evitachem.com Pyridine-sulfonamide hybrids have been investigated as potential anticancer agents, with some showing potent inhibitory activity against enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov The synthesis of various pyridine-3-sulfonyl chlorides has been optimized for the production of pyridine-3-sulfonic acids and their corresponding amides, which are valuable in the pharmaceutical and agricultural industries. researchgate.net

Role of the Cyano-Substituted Pyridine Moiety in Molecular Design

The introduction of a cyano (-C≡N) group to a pyridine ring creates a cyano-substituted pyridine moiety, which possesses distinct electronic properties that are highly valuable in molecular design, particularly in materials science. The cyano group is a strong electron-withdrawing group, which significantly influences the electronic structure of the pyridine ring. mdpi.com This property is harnessed in the design of materials for organic light-emitting devices (OLEDs). rsc.orgrsc.org

Cyano-substituted pyridine derivatives have been synthesized and shown to have electron-transporting properties. rsc.orgrsc.org In some molecular designs, they can also exhibit light-emitting and bipolar transporting properties. rsc.orgrsc.org The position of the cyano group, along with other substituents on the pyridine ring, can be tuned to control the photophysical properties of the molecule. mdpi.com For instance, in certain styrylpyridine compounds, the cyano group acts as a strong acceptor, influencing the molecule's electronic and optical characteristics. mdpi.com Theoretical and experimental studies have been conducted to understand the effects of the cyano substituent on the spectroscopic properties of these molecules. nih.gov The non-coordination of the nitrile group in some metal complexes has been confirmed through IR spectroscopy, which is an important consideration in the design of coordination polymers. researchgate.net

Positioning of 2-Cyanopyridine-4-sulfonyl chloride within Advanced Organic Intermediates

This compound is classified as an advanced organic intermediate, meaning it is a key precursor in the synthesis of more complex, high-value molecules. evitachem.com Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a cyano-substituted pyridine core, makes it a versatile tool for synthetic chemists. evitachem.com The sulfonyl chloride allows for the straightforward introduction of sulfonamide or sulfonate ester functionalities via nucleophilic substitution. evitachem.com

The synthesis of this compound itself typically involves the formation of 2-cyanopyridine (B140075), followed by a sulfonylation reaction using reagents like chlorosulfonic acid. evitachem.com The reaction conditions are carefully controlled to achieve high yields and purity, ensuring its suitability for subsequent synthetic steps. evitachem.com The development of efficient processes for producing 2-cyanopyridines is an active area of research, with goals to improve yields and reduce the use of toxic reagents and solvents. google.comgoogle.com As an intermediate, this compound provides a platform for constructing a diverse range of molecules with potential applications in pharmaceuticals and materials science, building upon the established significance of both the pyridine-sulfonyl chloride and cyano-pyridine scaffolds.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C6H3ClN2O2S nih.gov |

| Molecular Weight | 202.62 g/mol nih.gov |

| CAS Number | 1060801-08-2 nih.gov |

Properties

IUPAC Name |

2-cyanopyridine-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-1-2-9-5(3-6)4-8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBBLDGJDZSZIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294719 | |

| Record name | 2-Cyano-4-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-08-2 | |

| Record name | 2-Cyano-4-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-4-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Cyanopyridine 4 Sulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, readily undergoing nucleophilic attack. The chlorine atom serves as an effective leaving group, facilitating the formation of new bonds at the sulfur center. evitachem.com This reactivity is central to the synthetic utility of 2-cyanopyridine-4-sulfonyl chloride, enabling the synthesis of a diverse range of sulfonamide and sulfonate derivatives.

Nucleophilic Attack by Amines: Formation of Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone of its chemistry, leading to the formation of sulfonamides. ijarsct.co.in This reaction typically proceeds in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. ijarsct.co.incbijournal.com The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion to yield the corresponding sulfonamide. evitachem.comlibretexts.org

The reactivity of amines in this reaction can vary depending on their structure; primary amines are generally more reactive than secondary amines. ijarsct.co.in A wide array of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed to generate a diverse library of sulfonamides. ekb.eg

Table 1: Examples of Sulfonamide Synthesis from Sulfonyl Chlorides and Amines

| Sulfonyl Chloride | Amine | Base | Product | Yield (%) | Reference |

| Benzenesulfonyl chloride | Aniline | Pyridine | N-Phenylbenzenesulfonamide | 100 | cbijournal.com |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | N-(p-Tolyl)-4-methylbenzenesulfonamide | 100 | cbijournal.com |

| Benzenesulfonyl chloride | 2-Aminopyridine | Pyridine | N-(Pyridin-2-yl)benzenesulfonamide | 63 | cbijournal.com |

| Various aryl, heteroaryl, alkyl, and cyclopropyl (B3062369) sulfonyl chlorides | 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Sodium hydride | Corresponding sulfonamides | 72-96 | cbijournal.com |

Reactions with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols)

This compound reacts with oxygen-centered nucleophiles like alcohols and phenols to form sulfonate esters. evitachem.com This reaction is analogous to sulfonamide formation, with the alcohol or phenol (B47542) acting as the nucleophile. The reaction is often carried out in the presence of a base, such as pyridine, to facilitate the reaction. philadelphia.edu.jolibretexts.org The resulting sulfonate esters are themselves useful intermediates in organic synthesis. ucl.ac.uk However, in some cases, the resulting sulfonate esters can be unstable and difficult to isolate. rsc.org

The reaction of p-toluenesulfonyl chloride with alcohols in the presence of pyridine is a well-established method for the synthesis of alkyl tosylates, which are valuable synthetic intermediates. philadelphia.edu.jolibretexts.org

Reactions with Sulfur-Centered Nucleophiles

Reactions of sulfonyl chlorides with sulfur-centered nucleophiles, such as thiols, can lead to the formation of thiosulfonates. researchgate.net These reactions are less commonly reported for this compound specifically, but the general reactivity pattern of sulfonyl chlorides suggests this possibility. The reaction would involve the nucleophilic attack of the thiol on the sulfonyl chloride group. researchgate.net

Transformations Involving the Pyridine Heterocycle

The pyridine ring in this compound is also susceptible to various chemical transformations, influenced by the electron-withdrawing effects of the cyano and sulfonyl chloride substituents.

Reactions at the Nitrogen Atom (e.g., Quaternization, N-Oxidation)

The nitrogen atom of the pyridine ring retains its basic character and can undergo reactions such as quaternization and N-oxidation. Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent to form a pyridinium (B92312) salt. researchgate.net

N-oxidation of the pyridine ring can be achieved using various oxidizing agents. chem-soc.siresearchgate.netsigmaaldrich.com The resulting pyridine-N-oxide can then undergo further reactions. For instance, the cyanation of pyridine-N-oxides is a known method for introducing a cyano group at the 2-position. chem-soc.siresearchgate.net Theoretical studies have shown that N-oxidation of chloropyridines can lower the energy barrier for subsequent dechlorination reactions. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the presence of the electron-withdrawing cyano and sulfonyl chloride groups. This deactivation generally makes electrophilic aromatic substitution reactions difficult.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). youtube.comnih.gov A halogen substituent on a pyridine ring, particularly at the 2- or 4-position, can be displaced by a variety of nucleophiles. youtube.comnih.gov While the chlorine of the sulfonyl chloride is the primary site of nucleophilic attack, under certain conditions, nucleophilic attack on the pyridine ring itself could be possible, though less favorable. The presence of the strong electron-withdrawing groups would activate the ring towards such reactions. mdpi.com

Chemical Modifications of the Cyano Group

The cyano group on the pyridine ring is a versatile functional handle that can be transformed into various other groups, significantly expanding the synthetic utility of the parent molecule.

Reduction to Aminomethyl Pyridine Derivatives

The cyano group is readily reducible to an aminomethyl group, providing a route to primary amines. A notable method for this transformation is electrochemical reduction. Improved processes for the electrochemical reduction of cyanopyridine bases have been developed using an ion-exchange membrane-divided flow cell with a lead dioxide cathode. google.com

For the reduction of 2-cyanopyridine (B140075), the process is carried out in an aqueous or partly aqueous medium containing sulfuric acid. The addition of an iron salt, such as iron (III) sulfate, to the catholyte acts as a catalyst, significantly improving the reaction yield. google.com In a typical procedure, a catholyte prepared with 2-cyanopyridine, sulfuric acid, water, and a catalytic amount of an iron salt is subjected to electrolysis, resulting in high conversion to 2-aminomethylpyridine. google.com This method offers a significant advantage over previous static cell technologies. google.com

Nitrile Cycloadditions and Other Transformations

The nitrile group of 2-cyanopyridines can participate in various cycloaddition reactions, serving as a 2π component. These reactions are powerful tools for constructing heterocyclic ring systems.

One significant transformation is the "click-like" reaction between a 2-cyanopyridine and a 1,2-aminothiol, such as an N-terminal cysteine residue in a peptide. iris-biotech.denih.gov This reaction is highly selective and proceeds readily in aqueous solutions at physiological pH to form a stable 2-thiazoline ring, driven by the release of ammonia (B1221849). iris-biotech.de The presence of electron-withdrawing groups on the pyridine ring enhances the reactivity of the cyano group in this transformation. nih.govrsc.org This method is used for peptide macrocyclization, stapling, and bioconjugation. iris-biotech.de

Furthermore, unactivated cyano groups can act as dienophiles or enophiles in formal [2+2+2] cycloaddition strategies to construct polycyclic pyridine derivatives. mit.edunih.gov These pericyclic cascade reactions, which can be initiated by a propargylic ene reaction, demonstrate the unusual reactivity of the nitrile functional group in thermal cycloadditions without the need for metal catalysis. mit.edunih.gov

Table 2: Cycloaddition and Related Reactions of 2-Cyanopyridines

| Reaction Type | Reactants | Product | Conditions | Reference |

|---|---|---|---|---|

| Thiazoline (B8809763) Formation | 2-Cyanopyridine, 1,2-aminothiol (e.g., N-terminal cysteine) | 2-Thiazoline derivative | Aqueous buffer, pH 7-8, ambient temperature | iris-biotech.de |

| Formal [2+2+2] Cycloaddition | Enyne-nitrile | Polycyclic pyridine | Thermal (pericyclic cascade) | mit.edunih.gov |

Radical and Metal-Catalyzed Reactions

The sulfonyl chloride group is a key functional moiety for engaging in radical and metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Photoredox Catalysis for Aryl Radical Generation from Sulfonyl Chlorides

Visible-light photoredox catalysis has emerged as a powerful strategy for activating organic molecules, including arylsulfonyl chlorides. researchgate.net This methodology can be used to generate aryl radicals from arylsulfonyl chlorides via a photoinduced single-electron reduction from an excited photocatalyst. researchgate.net These highly reactive aryl radicals can then participate in various synthetic transformations, such as carbocyclization reactions to form complex structures like 1H-indenes. researchgate.net

Recent developments have also showcased photoredox-catalyzed radical-radical cross-coupling reactions between sulfonyl chlorides and partners like trifluoroborate salts. nih.govresearchgate.net This redox-neutral strategy allows for the direct synthesis of diverse sulfone compounds under mild reaction conditions. researchgate.net Although the photocatalytic synthesis of aryl sulfonyl chlorides from anilines is also a prominent application of this technology, the sulfonyl chloride products themselves can be used as precursors for generating aryl radicals for subsequent bond-forming reactions. nih.govscite.ai This reactivity makes the sulfonyl chloride group of this compound a potential site for generating a pyridyl radical, which can then be intercepted by a suitable coupling partner.

Transition-Metal-Free Amination Reactions

The sulfonyl chloride group can be directly converted to a sulfonamide through reaction with an amine. While this is often achieved with transition-metal catalysts, recent research has established efficient transition-metal-free methods.

A notable example is the amination of pyridine-2-sulfonyl chloride and related N-heterocycles using magnesium amides of the type R₂NMgCl·LiCl. acs.orgresearchgate.net This method provides a mild and effective route to sulfonamides. In a typical reaction, the sulfonyl chloride is treated with a slight excess of the magnesium amide in a solvent like THF at temperatures ranging from 0°C to 25°C, leading to the aminated product in high yield. acs.org While this specific research was conducted on the 2-sulfonyl chloride isomer, the principle is applicable to other isomers, suggesting that this compound could undergo a similar transition-metal-free amination at the sulfonyl chloride position. This approach avoids the use of often toxic and expensive transition metals, aligning with the principles of green chemistry. acs.orgresearchgate.net

Table 3: Transition-Metal-Free Amination of Pyridine Sulfonyl Chloride

| Substrate | Reagent | Product | Yield | Reference |

|---|

Cross-Coupling Reactions Involving Pyridine-Bound Moieties

The sulfonyl chloride group of this compound can serve as a leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the pyridine ring. While direct examples for this specific molecule are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous aryl and heteroaryl sulfonyl chlorides.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. wikipedia.org These reactions typically involve the oxidative addition of a palladium(0) catalyst to an organic halide or pseudo-halide, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org Several named reactions fall under this category, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comyoutube.comyoutube.com

Mizoroki-Heck Type Reactions:

Aryl and alkenyl sulfonyl chlorides have been successfully employed in Mizoroki-Heck-type coupling reactions with olefins. epfl.chresearchgate.net This desulfitative coupling process allows for the formation of a new carbon-carbon bond between the pyridine C4 position and an olefinic carbon. The reaction is typically catalyzed by a palladium source, such as PdCl2, and can be performed in various solvents, including ionic liquids which can facilitate catalyst recycling. epfl.chresearchgate.net The general mechanism for the Heck reaction involves the oxidative addition of the palladium catalyst to the aryl-sulfonyl chloride bond, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the substituted alkene. wikipedia.orgorganic-chemistry.org

Table 1: Mizoroki-Heck Type Coupling of Aryl Sulfonyl Chlorides with Olefins

| Aryl Sulfonyl Chloride | Olefin | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Benzenesulfonyl chloride | Styrene | PdCl2 | K2CO3 | [C3CNpy][Tf2N] | Stilbene | 85 | epfl.ch |

| p-Toluenesulfonyl chloride | n-Butyl acrylate | Pd(OAc)2 | Et3N | DMF | n-Butyl p-methylcinnamate | 78 | mdpi.com |

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or pseudo-halide, is a powerful tool for the formation of biaryl compounds. organic-chemistry.orgyoutube.com While the C-Cl bond of chloropyridines is known to participate in Suzuki couplings, mdpi.comnih.gov the reactivity of the sulfonyl chloride group in this context is less common but feasible. The reaction requires a palladium catalyst, often with a specialized ligand, and a base. organic-chemistry.orgrsc.org For 2,4-dihalogenated pyridines and pyrimidines, the regioselectivity of the Suzuki coupling often favors the C4 position. mdpi.comnih.gov This preference is attributed to the electronic properties of the heterocyclic ring, which can make the C4 position more susceptible to oxidative addition by the palladium catalyst. researchgate.net The use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to enhance the selectivity for C4 coupling in 2,4-dichloropyridines. nih.gov

Table 2: C4-Selective Suzuki-Miyaura Coupling of Dichloropyridines

| Dichloropyridine | Boronic Acid/Ester | Catalyst System | Base | Solvent | C4-Coupled Product | Yield (%) | Reference |

| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)(IPr) | K3PO4 | Toluene | 2-Chloro-4-phenylpyridine | 85 | nih.gov |

| 2,4-Dichloropyridine | 4-Methoxyphenylboronic acid pinacol (B44631) ester | Pd(OAc)2/IPr·HCl | K3PO4 | Dioxane | 2-Chloro-4-(4-methoxyphenyl)pyridine | 92 | nih.gov |

Sonogashira Coupling:

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides to produce substituted alkynes. youtube.comwikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. youtube.comwikipedia.org The synthesis of various substituted 7-azaindoles has been achieved through double Sonogashira coupling reactions on dihalogenated aminopyridines, highlighting the utility of this reaction in building complex heterocyclic scaffolds. nih.gov Given the reactivity of the sulfonyl chloride group in other palladium-catalyzed reactions, its participation in Sonogashira couplings is plausible, which would lead to the formation of 4-alkynyl-2-cyanopyridines.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or pseudo-halide, catalyzed by a palladium complex with a suitable ligand. organic-chemistry.orgnih.govnih.govrsc.org This reaction is widely used in the synthesis of pharmaceuticals and other functional organic molecules. rsc.org The amination of aryl sulfamates has been reported, demonstrating that sulfur-based leaving groups can be effective in this transformation. nih.gov This suggests that this compound could potentially undergo Buchwald-Hartwig amination to yield various 4-amino-2-cyanopyridine derivatives.

Intramolecular Reactions and Cyclization Pathways

The presence of the cyano group at the C2 position and the reactive sulfonyl chloride at the C4 position provides opportunities for intramolecular reactions and the construction of novel heterocyclic ring systems. A notable example involves the intramolecular cyclization of peptides containing a cysteine residue and a derivative of 2-cyanopyridine.

Specifically, peptides that incorporate an N-terminal cysteine and the unnatural amino acid 3-(2-cyano-4-pyridyl)alanine can undergo spontaneous macrocyclization in aqueous solution at neutral pH. This reaction proceeds through a two-step mechanism. The initial step is a nucleophilic attack of the cysteine's sulfhydryl group on the carbon atom of the cyano group. This is followed by a condensation reaction to form a stable dihydrothiazole (thiazoline) ring, effectively cyclizing the peptide. This biocompatible cyclization strategy is highly selective for the N-terminal cysteine and is orthogonal to other proteinogenic amino acids.

This intramolecular cyclization has been successfully applied to generate potent and proteolytically stable peptide inhibitors. For instance, a substrate peptide of the Zika virus NS2B-NS3 protease was cyclized using this method, resulting in a competitive inhibitor with high affinity.

Table 3: Intramolecular Cyclization of a Cysteine-Containing Peptide with a 2-Cyanopyridine Moiety

| Reactant 1 | Reactant 2 | Conditions | Product | Application | Reference |

| Peptide with N-terminal Cys | Peptide with C-terminal 3-(2-cyano-4-pyridyl)alanine | Aqueous solution, neutral pH | Macrocyclic peptide with a dihydrothiazole linkage | Zika virus protease inhibitor | Not specified in search results |

Derivatives and Structural Diversification of 2 Cyanopyridine 4 Sulfonyl Chloride

Synthesis of Sulfonamide Derivatives

The most common transformation of 2-cyanopyridine-4-sulfonyl chloride involves the reaction of its sulfonyl chloride group (-SO₂Cl) with primary or secondary amines to form the corresponding sulfonamides. cbijournal.com This reaction is a cornerstone of medicinal chemistry for creating compounds with a wide array of biological activities. ekb.egucl.ac.uk The general method involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. cbijournal.comnih.gov

The structural diversity of the resulting sulfonamide library is directly related to the variety of amine reactants that can be employed. The reaction is broadly applicable to a wide range of amines, allowing for systematic modification of the sulfonamide substituent (the 'R' groups) to explore structure-activity relationships. This includes aliphatic, aromatic, and heterocyclic amines, as well as both primary and secondary amines. cbijournal.com Sterically hindered amines can also react successfully, sometimes leading to higher yields by disfavoring side reactions. nih.gov

The table below illustrates the formation of various sulfonamide derivatives from this compound using a selection of structurally diverse amines.

| Amine Reactant | Amine Structure | Resulting Sulfonamide Structure | Sulfonamide Name |

| Aniline | Ph-NH₂ | 2-CN-Py-SO₂-NH-Ph | N-phenyl-2-cyanopyridine-4-sulfonamide |

| Benzylamine | Ph-CH₂-NH₂ | 2-CN-Py-SO₂-NH-CH₂-Ph | N-benzyl-2-cyanopyridine-4-sulfonamide |

| Cyclohexylamine | c-C₆H₁₁-NH₂ | 2-CN-Py-SO₂-NH-c-C₆H₁₁ | N-cyclohexyl-2-cyanopyridine-4-sulfonamide |

| Piperidine | C₅H₁₀NH | 2-CN-Py-SO₂-N(C₅H₁₀) | 4-(piperidine-1-sulfonyl)-2-pyridinecarbonitrile |

| 2-Aminopyridine | 2-NH₂-Py | 2-CN-Py-SO₂-NH-(2-Py) | 2-Cyano-N-(pyridin-2-yl)pyridine-4-sulfonamide |

Note: "Ph" represents a phenyl group, and "Py" represents a pyridine ring.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. nih.gov While the direct participation of this compound in a classical MCR is not widely documented, its derivatives are excellent candidates for such transformations. For example, a sulfonamide derived from this compound and an amino acid could serve as a component in an Ugi or Passerini reaction to introduce further complexity.

A plausible, albeit not explicitly cited, strategy would involve a three-component reaction featuring a pre-formed 2-cyanopyridine-4-sulfonamide (B13513031) derivative. For instance, a salicylaldehyde, a malononitrile (B47326) dimer, and a malonic acid can react in a multicomponent approach to form complex chromeno[2,3-b]pyridine systems. nih.gov A sulfonamide derived from this compound could potentially be integrated into similar sophisticated synthetic sequences.

Modification of the Pyridine Ring in Derivatives

The pyridine ring of 2-cyanopyridine-4-sulfonamide derivatives is amenable to further functionalization, enabling another layer of structural diversification. These modifications can alter the electronic properties and three-dimensional shape of the molecule.

The 2-cyanopyridine-4-sulfonyl moiety significantly influences the electronic character of the pyridine ring. Both the cyano group and the sulfonamide group are strongly electron-withdrawing, which makes the pyridine ring electron-deficient. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution at positions ortho and para to the electron-withdrawing groups, should a suitable leaving group be present.

Furthermore, the introduction of additional substituents onto the pyridine ring can fine-tune the molecule's electronic properties. For example, the introduction of an electron-donating group (e.g., an amino or alkoxy group) would counteract the electron-withdrawing effects, while adding another electron-withdrawing group (e.g., a nitro group) would further enhance the ring's electron deficiency. These modifications can have a profound impact on the binding affinity of the molecule to biological targets. researchgate.net

Annulation, or ring-forming, reactions provide a powerful strategy for constructing polycyclic systems from simpler precursors. Derivatives of this compound can serve as substrates for building fused heterocyclic systems, which are common scaffolds in pharmaceuticals. mdpi.com

One such approach is the [3+3] annulation, where a three-atom fragment reacts with another three-atom fragment to form a six-membered ring. For instance, a β-enaminonitrile, which could be derived from the parent molecule, can react with a 1,3-dielectrophile to construct a new fused pyridine ring. mdpi.com Another strategy involves intramolecular cyclization. If the sulfonamide 'R' group contains a suitable reactive site, it could undergo a ring-closing reaction with either the pyridine ring itself or the cyano group, leading to complex, rigid, fused structures. Such strategies are valuable for creating structurally diverse libraries of compounds from a common intermediate. researchgate.net

Transformations at the Cyano Group within Derived Structures

The cyano group (-C≡N) on the pyridine ring is not merely a passive substituent; it is a versatile functional handle that can undergo a variety of chemical transformations.

Recent research has shown that 2-cyanopyridine (B140075) moieties can react with N-terminal cysteine residues in peptides. nih.govrsc.org The reaction proceeds via nucleophilic attack of the cysteine's thiol group on the cyano carbon, followed by intramolecular cyclization to form a stable thiazoline (B8809763) ring. This type of reaction is valuable for peptide modification and bioconjugation. nih.gov Electron-withdrawing groups on the pyridine ring, such as the 4-sulfonyl group, enhance the reactivity of the cyano group toward nucleophiles. nih.govrsc.org

In some heterocyclic systems, a cyano group can also be displaced by potent nucleophiles. For example, in studies on 2-cyano-3-nitroimidazo[1,2-a]pyridine, the cyano group was displaced by nitrogen and oxygen nucleophiles, while the nitro group was displaced by sulfur nucleophiles. researchgate.net This suggests that under specific conditions, the cyano group in derivatives of this compound could be replaced to introduce other functional groups, further expanding the accessible chemical space. Additionally, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, opening up further avenues for derivatization. google.com

Regioisomeric Studies of Sulfonyl Chloride and Cyano Substituents on Pyridine

The chemical behavior and reactivity of polysubstituted pyridine rings are profoundly influenced by the specific arrangement of their functional groups. In the case of cyanopyridine sulfonyl chlorides, the relative positions of the electron-withdrawing cyano (-CN) and sulfonyl chloride (-SO₂Cl) groups dictate the electronic landscape of the pyridine nucleus, thereby governing its reactivity towards various chemical transformations. A thorough understanding of these regioisomeric effects is crucial for the strategic design and synthesis of complex heterocyclic molecules for applications in medicinal chemistry and materials science.

The pyridine ring is inherently electron-deficient compared to benzene (B151609), a characteristic that is further amplified by the presence of strong electron-withdrawing substituents like the cyano and sulfonyl chloride groups. imperial.ac.uk This electron deficiency deactivates the ring towards electrophilic substitution, which typically requires harsh reaction conditions. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. uoanbar.edu.iq

When both a cyano and a sulfonyl chloride group are present, their combined inductive and resonance effects create distinct patterns of reactivity among the different possible regioisomers. The sulfonyl chloride group itself is a potent electrophile, readily undergoing nucleophilic attack at the sulfur atom to form sulfonamides, sulfonate esters, and other derivatives. magtech.com.cn The accessibility and electrophilicity of this sulfonyl group can be modulated by the position of the cyano group on the same pyridine ring.

For instance, in This compound , the primary subject of this analysis, the sulfonyl chloride group is situated at the 4-position, a site highly susceptible to nucleophilic attack on the ring. The cyano group at the 2-position further enhances the electron deficiency of the ring, potentially influencing the reactivity of the sulfonyl chloride. The synthesis of such compounds often involves multi-step processes, starting from pyridine derivatives, which are then subjected to cyanation and sulfonylation reactions. evitachem.com

A comparative analysis with its regioisomers reveals the nuanced control that substituent placement exerts on chemical reactivity:

3-Cyanopyridine-2-sulfonyl chloride : In this isomer, the sulfonyl chloride is at the 2-position, which is inherently the most electron-deficient carbon in the pyridine ring. A cyano group at the 3-position would provide additional electron-withdrawing influence, making the sulfonyl chloride group highly reactive towards nucleophiles. biosynth.com

4-Cyanopyridine-2-sulfonyl chloride : This isomer places the highly reactive sulfonyl chloride group at the activated 2-position, while the powerful electron-withdrawing cyano group at the 4-position further depletes the ring of electron density. This arrangement is expected to result in a highly reactive molecule, both at the sulfonyl chloride group and at the ring position ortho to the nitrogen and para to the cyano group (i.e., the 6-position) for SNAr reactions. The preparation of related 2-chloro-4-cyanopyridine (B57802) has been documented, providing a potential synthetic precursor for this class of compounds. chemicalbook.com

The strategic choice of a particular regioisomer is therefore a critical consideration in synthetic planning. For example, researchers aiming to create novel sulfonamides for biological screening might choose an isomer where the sulfonyl chloride group is highly activated for reaction with a diverse range of amines. nih.gov In contrast, if the goal is to use the cyanopyridine sulfonyl chloride in a cross-coupling reaction, the stability of the sulfonyl chloride group and the reactivity of the ring at other positions would be of greater importance. acs.org

The following table summarizes the key features of these regioisomers, highlighting the impact of substituent positioning on their chemical identity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | 1060801-08-2 | C₆H₃ClN₂O₂S | Not explicitly found, calculated ~202.62 | Sulfonyl chloride at the activated 4-position; cyano group at the 2-position. evitachem.com |

| 3-Cyanopyridine-2-sulfonyl chloride | 1249854-80-5 | C₆H₃ClN₂O₂S | 202.62 | Sulfonyl chloride at the highly activated 2-position. biosynth.com |

| 5-Cyanopyridine-3-sulfonyl chloride | 1060804-15-0 | C₆H₃ClN₂O₂S | Not explicitly found, calculated ~202.62 | Substituents are meta to the ring nitrogen. biosynth.com |

| 2-Chloro-4-cyanopyridine | 16135-43-8 | C₆H₃ClN₂ | 138.56 | A related precursor for 4-cyano-substituted pyridines. chemicalbook.com |

This comparative study underscores the importance of regioisomerism in the chemistry of cyanopyridine sulfonyl chlorides. The specific placement of the cyano and sulfonyl chloride groups provides a powerful tool for fine-tuning the electronic properties and reactivity of the pyridine core, enabling the synthesis of a wide array of functionalized heterocyclic compounds.

Spectroscopic and Computational Characterization of 2 Cyanopyridine 4 Sulfonyl Chloride and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure of a compound. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its electronic structure, functional groups, and the connectivity of its atoms can be obtained.

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Cyanopyridine-4-sulfonyl chloride is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. Due to the strong electron-withdrawing effects of both the cyano and sulfonyl chloride groups, these protons will be significantly deshielded and appear at high chemical shifts (downfield). Based on the analysis of related compounds such as 2-cyanopyridine (B140075) and pyridine-4-sulfonyl chloride derivatives, the following assignments can be predicted:

The proton at the C-3 position, being adjacent to both the cyano and sulfonyl groups, would likely be the most downfield signal.

The proton at the C-5 position would be influenced by the adjacent sulfonyl chloride and the nitrogen atom.

The proton at the C-6 position, adjacent to the nitrogen and ortho to the cyano group, would also be significantly downfield.

The coupling patterns (splitting) of these signals would provide further confirmation of their relative positions. For instance, the C-3 and C-5 protons would likely appear as doublets of doublets, while the C-6 proton might appear as a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all six carbon atoms in the pyridine ring and the carbon of the cyano group. The chemical shifts will be influenced by the electronegativity of the substituents.

The carbon atoms directly attached to the electron-withdrawing cyano and sulfonyl chloride groups (C-2 and C-4) are expected to be the most deshielded.

The carbon of the cyano group (-C≡N) typically appears in the range of 110-125 ppm.

The remaining pyridine ring carbons will also exhibit distinct signals in the aromatic region.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 8.2 - 8.5 | C-2: 148 - 152 |

| H-5 | 7.8 - 8.1 | C-3: 125 - 128 |

| H-6 | 8.8 - 9.1 | C-4: 150 - 154 |

| C-5: 122 - 125 | ||

| C-6: 152 - 156 | ||

| C≡N: 115 - 118 |

Note: These are predicted values based on the analysis of similar structures and are subject to experimental verification.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, confirming their spatial proximity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the cyano, sulfonyl chloride, and pyridine ring moieties.

Cyano Group (-C≡N): A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹. The presence of this band is a strong indicator of the nitrile functional group.

Sulfonyl Chloride Group (-SO₂Cl): This group is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations of the S=O bonds. These are typically observed in the ranges of 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively.

Pyridine Ring: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -C≡N | Stretching | 2220 - 2240 | Sharp, Medium |

| -SO₂Cl | Asymmetric S=O Stretching | 1370 - 1400 | Strong |

| -SO₂Cl | Symmetric S=O Stretching | 1170 - 1200 | Strong |

| Aromatic C-H | Stretching | > 3000 | Medium to Weak |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | Medium to Strong |

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. For this compound (C₆H₃ClN₂O₂S), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (approximately 202.6 g/mol ). Due to the presence of chlorine, this peak would be accompanied by an isotope peak ([M+2]⁺) at a ratio of approximately 3:1, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (for ³⁵Cl) | Possible Origin |

| [C₆H₃N₂O₂SCl]⁺ | 202 | Molecular Ion |

| [C₆H₃N₂S]⁺ | 135 | Loss of O₂ and Cl |

| [C₆H₃N₂O₂]⁺ | 135 | Loss of S and Cl |

| [C₆H₃N₂]⁺ | 103 | Loss of SO₂Cl |

| [SO₂Cl]⁺ | 99 | Sulfonyl chloride cation |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that absorbs in the UV region. The presence of the cyano and sulfonyl chloride substituents will influence the wavelength of maximum absorption (λ_max). These electron-withdrawing groups are expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* transitions of the pyridine ring. It is anticipated that this compound will exhibit absorption maxima in the UV region, likely between 250 and 300 nm.

Crystallographic Characterization

While spectroscopic methods provide valuable information about molecular structure and connectivity, single-crystal X-ray diffraction provides the definitive solid-state structure of a crystalline compound.

To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. However, based on the structures of related cyanopyridines and sulfonyl chloride derivatives, several key features of its solid-state structure can be anticipated. d-nb.infonih.gov

The molecule would adopt a conformation that minimizes steric hindrance between the bulky sulfonyl chloride group and the adjacent protons of the pyridine ring. The crystal packing would likely be dominated by a combination of intermolecular interactions, including:

π-π Stacking: The planar pyridine rings could stack on top of each other, a common feature in the crystal structures of aromatic compounds.

Halogen Bonding: The chlorine atom of the sulfonyl chloride group could participate in halogen bonding interactions with the nitrogen atom of the pyridine ring or the cyano group of neighboring molecules.

A detailed X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular geometry. Furthermore, it would reveal the intricate network of intermolecular interactions that govern the crystal lattice.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens for understanding the intrinsic properties of this compound at a molecular level. Through theoretical calculations, researchers can predict and analyze its geometry, electronic structure, and reactivity, offering insights that complement experimental findings. These computational approaches are invaluable for rationalizing the behavior of this complex molecule and for guiding the design of new derivatives with tailored properties.

The first step in the computational characterization of this compound involves determining its most stable three-dimensional structure through geometry optimization. nubakery.org This process utilizes quantum chemical methods to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, the geometry is largely defined by the pyridine ring and the sulfonyl chloride group.

The pyridine ring is an aromatic, planar hexagon. The sulfonyl chloride group (-SO₂Cl) is attached to the 4-position of this ring, and a cyano group (-C≡N) is at the 2-position. The sulfur atom in the sulfonyl chloride group adopts a tetrahedral geometry, bonded to two oxygen atoms, a chlorine atom, and the carbon atom of the pyridine ring. wikipedia.org

Conformational analysis of this compound would primarily focus on the rotation around the C-S bond, which connects the pyridine ring to the sulfonyl chloride group. While the pyridine ring itself is rigid, the orientation of the sulfonyl chloride group relative to the ring can vary. However, due to the steric hindrance and electronic interactions between the sulfonyl chloride group and the adjacent C-H bonds of the pyridine ring, the rotational barrier is expected to be significant, leading to a preferred, low-energy conformation. In this likely conformation, the S-Cl bond would be oriented away from the plane of the pyridine ring. The planarity of the pyridine ring is a result of its aromatic conjugation. nih.gov

Table 1: Predicted Bond Lengths and Angles in this compound (Exemplary Data)

| Parameter | Predicted Value |

| C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å |

| C-C≡N | ~1.45 Å |

| C≡N | ~1.15 Å |

| C-S | ~1.77 Å |

| S=O | ~1.43 Å |

| S-Cl | ~2.05 Å |

| C-S-O angle | ~108° |

| O-S-O angle | ~120° |

| C-S-Cl angle | ~105° |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups and may vary depending on the level of theory and basis set used in the computational model.

The electronic structure of this compound governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.comwikipedia.org

HOMO : For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and potentially the lone pairs of the oxygen and chlorine atoms of the sulfonyl chloride group. The HOMO represents the ability of the molecule to donate electrons in a chemical reaction, making it a nucleophilic center. youtube.com

LUMO : The LUMO is anticipated to be centered on the sulfonyl group and the cyano group, both of which are electron-withdrawing. The LUMO's energy and location indicate the most likely site for nucleophilic attack. The sulfur atom of the sulfonyl chloride is highly electrophilic due to the presence of two electronegative oxygen atoms and a chlorine atom. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity. numberanalytics.com

Natural Bond Orbital (NBO) analysis provides a more detailed picture of the electron density distribution and bonding interactions within the molecule. researchgate.netresearchgate.netwisc.edu NBO analysis can quantify the charge distribution, revealing the partial positive charge on the sulfur atom and the carbon atoms attached to the electron-withdrawing groups, and partial negative charges on the nitrogen, oxygen, and chlorine atoms. This analysis can also reveal hyperconjugative interactions, such as the donation of electron density from the lone pairs of the oxygen atoms to the antibonding orbitals of the S-Cl bond, which can influence the bond's strength and reactivity. wisc.edu

Computational methods can predict various reactivity parameters that provide a quantitative measure of the chemical behavior of this compound. These parameters, derived from the electronic structure, include:

Electrophilicity Index : This parameter quantifies the ability of a molecule to accept electrons. Due to the presence of the strongly electron-withdrawing sulfonyl chloride and cyano groups, this compound is expected to have a high electrophilicity index, making it a potent electrophile.

Nucleophilicity Index : This parameter measures the electron-donating ability of a molecule. The pyridine ring, despite the presence of electron-withdrawing groups, can still exhibit some nucleophilic character.

Fukui Functions : These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui functions would likely confirm the sulfur atom as the primary site for nucleophilic attack.

Computational modeling can also be used to explore potential reaction pathways. For instance, the reaction of this compound with a nucleophile, such as an amine or an alcohol, can be simulated to determine the transition state structures and activation energies. wikipedia.orgresearchgate.net This allows for a detailed understanding of the reaction mechanism, including whether it proceeds through a direct displacement or an addition-elimination pathway. These calculations can help rationalize the observed regioselectivity and stereoselectivity of reactions involving this compound. magtech.com.cnyoutube.com

Beyond reactivity, computational chemistry can predict a range of molecular properties for this compound. researchgate.netauctoresonline.org These in silico predictions are valuable for characterizing the compound without the need for extensive experimental measurements. Some of the key molecular properties that can be calculated include:

Dipole Moment : The presence of highly polar bonds (S=O, S-Cl, C≡N) and the asymmetry of the molecule suggest that this compound will possess a significant dipole moment. The magnitude and direction of the dipole moment influence its solubility in polar solvents and its intermolecular interactions.

Polarizability : This property describes how easily the electron cloud of a molecule can be distorted by an external electric field. The aromatic pyridine ring and the numerous lone pairs on the oxygen and chlorine atoms would contribute to a relatively high polarizability.

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the surface of the molecule. For this compound, the MEP would show regions of negative potential (red/yellow) around the nitrogen, oxygen, and chlorine atoms, indicating their nucleophilic character. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the pyridine ring and, most notably, the sulfur atom, highlighting its electrophilic nature.

Table 2: Predicted Molecular Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 202.63 g/mol |

| Dipole Moment | ~4-6 Debye |

| Polarizability | ~15-20 ų |

| LogP | ~1.5-2.5 |

Note: These values are estimations and can vary based on the computational method employed.

Structure-Reactivity Relationship (SAR) studies aim to understand how changes in the molecular structure of this compound and its derivatives affect their chemical reactivity. researchgate.netnih.gov By systematically modifying the structure and calculating the corresponding changes in reactivity parameters, a predictive model can be developed.

For instance, one could investigate the effect of substituting the cyano group at the 2-position with other electron-withdrawing or electron-donating groups. An electron-donating group would be expected to increase the electron density on the pyridine ring, potentially enhancing its nucleophilicity while slightly decreasing the electrophilicity of the sulfonyl chloride group. Conversely, a stronger electron-withdrawing group would have the opposite effect.

Similarly, the impact of changing the halogen in the sulfonyl halide group (e.g., from chloride to fluoride) could be explored. A sulfonyl fluoride (B91410) is generally more stable and less reactive than a sulfonyl chloride, which would be reflected in the calculated activation energies for nucleophilic substitution reactions. nih.gov

These computational SAR studies are invaluable for:

Rationalizing experimental observations : Understanding why certain derivatives are more or less reactive.

Predicting the properties of new compounds : Guiding the synthesis of novel derivatives with desired reactivity profiles.

Optimizing reaction conditions : Tailoring the reaction conditions to the specific electronic properties of a given derivative.

By combining these computational approaches, a comprehensive understanding of the chemical nature of this compound can be achieved, paving the way for its effective utilization in various chemical applications.

Advanced Research Perspectives and Future Directions for 2 Cyanopyridine 4 Sulfonyl Chloride

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-Cyanopyridine-4-sulfonyl chloride and related pyridinesulfonyl chlorides is an area of active research, with a strong emphasis on developing more sustainable and environmentally friendly methods. Traditional approaches often involve harsh reagents and conditions, leading to the generation of hazardous waste. organic-chemistry.org

Current research focuses on "green chemistry" principles to mitigate these issues. mdpi.com This includes the use of milder and more selective reagents, the development of one-pot syntheses to reduce reaction steps and solvent usage, and the exploration of catalytic methods to improve efficiency and reduce waste. mdpi.comresearchgate.net For instance, methods are being developed that avoid acylation reagents like phosphorus oxychloride, utilizing milder reaction conditions. patsnap.com Such advancements not only shorten reaction times and increase product yields to over 80% but also significantly lower production costs. patsnap.com

A promising green approach involves the use of hydrogen peroxide with zirconium tetrachloride for the oxidative chlorination of thiols and disulfides, which offers excellent yields, very short reaction times, and mild conditions. organic-chemistry.org Another innovative method utilizes NaClO2 for the oxidative chlorination of azaarenethiols in water, allowing for easy purification through simple extraction and concentration. researchgate.netorganic-chemistry.org

Future research will likely continue to focus on these green and sustainable approaches, aiming to develop even more efficient, cost-effective, and environmentally benign methods for the synthesis of this compound and its derivatives.

Exploration of Unprecedented Reactivity Modes for the Sulfonyl Chloride Functionality

The sulfonyl chloride group is a highly reactive functional group, making this compound a valuable intermediate in organic synthesis. evitachem.com The primary reactivity of the sulfonyl chloride is its susceptibility to nucleophilic substitution, where the chloride is replaced by nucleophiles like amines or alcohols to form sulfonamides or sulfonate esters, respectively. evitachem.com It can also participate in coupling reactions with other aromatic compounds. evitachem.com

However, the reactivity of sulfonyl chlorides extends beyond these common transformations. They can act as a source of various reactive species, including sulfenes, sulfonyl radicals, sulfenyl groups, and even aryl groups. magtech.com.cnresearchgate.net This diverse reactivity opens up a wide range of possibilities for the development of novel chemical transformations.

Recent research has explored the use of sulfonyl chlorides in a variety of reactions, including:

[2+2] Annulations: Reactions with alkenes and alkynes to form four-membered rings. magtech.com.cnresearchgate.net

Chlorosulfonylation, Sulfonylation, Sulfenylation, and Arylation: Reactions with unsaturated compounds to introduce the corresponding functional groups. magtech.com.cnresearchgate.net

Reactions with Imines: Alkanesulfonyl chlorides can react with cyclic imines to form N-alkanesulfonyl cyclic iminium ions, which can then be attacked by nucleophiles. researchgate.net This can lead to the formation of β-sultam derivatives. researchgate.net

In situ Reduction: Sulfonyl chlorides can be reduced in situ to sulfinamides, which are valuable in asymmetric chemistry. nih.gov

Future research in this area will likely focus on discovering and developing new and unprecedented reactivity modes for the sulfonyl chloride functionality in this compound. This could involve exploring its use in novel catalytic cycles, cascade reactions, and multicomponent reactions to access complex molecular architectures.

Integration into Advanced Organic Synthesis Strategies

The unique reactivity of this compound makes it a valuable tool for advanced organic synthesis. Its ability to act as a versatile building block allows for its incorporation into complex synthetic strategies, including the total synthesis of natural products and the construction of novel molecular scaffolds for medicinal chemistry and materials science. evitachem.com

One key area of application is in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. The sulfonyl chloride group readily reacts with amines to form the sulfonamide linkage. evitachem.com This reaction is crucial in the development of new drug candidates.

Furthermore, the cyano group on the pyridine (B92270) ring offers additional synthetic handles for further functionalization. Inspired by the reactivity of other 2-cyanopyridine (B140075) derivatives, it is plausible that the cyano group in this compound could be utilized for N-terminal cysteine bioconjugation or even peptide bond cleavage under mild aqueous conditions. rsc.org This opens up possibilities for its use in bioconjugation and chemical biology.

The development of cascade reactions involving this compound is another promising avenue. For example, arylsulfonyl methyl isocyanides, which share structural similarities, have been shown to act as both a sulfonyl source and a 1,3-dipolar reagent in cascade reactions with gem-dibromoalkenes to synthesize polysubstituted pyrroles. nih.gov Similar strategies could potentially be developed for this compound to rapidly build molecular complexity.

Future research will likely focus on integrating this compound into increasingly sophisticated synthetic strategies, such as diversity-oriented synthesis and fragment-based drug discovery, to generate libraries of novel compounds for biological screening.

Theoretical Investigations of Mechanistic Aspects and Compound Stability

Computational chemistry and theoretical investigations play a crucial role in understanding the reactivity, stability, and mechanistic pathways of chemical reactions involving this compound. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure and reaction mechanisms of sulfonyl chlorides. nih.gov

Studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. nih.gov DFT calculations have also been used to rationalize the counterintuitive acceleration of substitution at the sulfonyl sulfur by ortho-alkyl groups, attributing it to a rigid and sterically congested structure. nih.gov

The solvolysis of benzenesulfonyl chlorides has been studied to understand the influence of substituents on the reaction rate and mechanism. cdnsciencepub.com These studies suggest a trigonal bipyramidal transition state for the nucleophilic attack, likely proceeding through an SN2-type mechanism. cdnsciencepub.com

Theoretical investigations can also be used to predict the reactivity of this compound in novel reactions and to assess the stability of potential intermediates and products. This information is invaluable for designing new synthetic methods and for understanding the fundamental principles governing the chemistry of this compound.

Future theoretical work could focus on:

Modeling the Reactivity of the Cyano Group: Investigating the electronic influence of the sulfonyl chloride group on the reactivity of the cyano group and vice versa.

Exploring Novel Reaction Pathways: Using computational methods to screen for and predict the feasibility of unprecedented reactions involving this compound.

Investigating Solvation Effects: Understanding the role of the solvent in the reactivity and stability of the compound.

Role in the Design of Novel Chemical Entities for Materials Science Applications

The reactive functional groups of this compound make it a promising candidate for the development of new materials with specialized properties. evitachem.com The pyridine ring, cyano group, and sulfonyl chloride functionality can all be leveraged to create polymers and other materials with tailored characteristics.

The sulfonyl chloride group can be used to anchor the molecule to various substrates or to initiate polymerization reactions. The resulting sulfonamide or sulfonate ester linkages can impart specific thermal and mechanical properties to the material.

The pyridine and cyano functionalities offer opportunities for further modification and for introducing specific properties such as:

Coordination Chemistry: The nitrogen atom of the pyridine ring can coordinate to metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties.

Hydrogen Bonding: The cyano group can participate in hydrogen bonding interactions, which can be used to control the self-assembly of molecules into well-defined supramolecular structures. Studies on other cyanopyridines have shown their utility as building blocks for cocrystals with carboxylic acids. d-nb.info

Nonlinear Optical Properties: The combination of an electron-withdrawing cyano group and a pyridine ring can lead to materials with nonlinear optical (NLO) properties, which have applications in optoelectronics.

Future research in this area will likely focus on the synthesis and characterization of novel polymers, MOFs, and other functional materials derived from this compound. The goal will be to exploit the unique combination of functional groups to create materials with advanced properties for a wide range of applications, from electronics and catalysis to sensing and separations.

Q & A

Q. What are the optimal synthetic conditions for preparing 2-cyanopyridine-4-sulfonyl chloride, and how do reaction parameters influence yield?

- Methodology : The synthesis typically involves sulfonation and chlorination of a pyridine precursor. Key parameters include temperature control (0–5°C during chlorination to minimize side reactions), stoichiometric ratios (e.g., excess thionyl chloride for complete conversion), and catalysts (e.g., sodium bromide to enhance reactivity). Post-reaction purification via recrystallization or column chromatography is critical to isolate the product .

- Yield Optimization : Evidence suggests that yields drop significantly above 40°C due to decomposition. For example, in analogous sulfonyl chloride syntheses, yields decreased from 85% at 25°C to 50% at 60°C .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR verify the absence of unreacted precursors (e.g., pyridine derivatives) and confirm sulfonyl chloride functionality. Peaks near δ 8.0–8.5 ppm (aromatic protons) and δ 160–170 ppm (sulfonyl groups) are diagnostic .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+Na] peaks) and detects impurities like hydrolysis products .

- Elemental Analysis : Validates stoichiometry (C, H, N, S, Cl ratios) to rule out byproducts .

Q. What are the primary safety considerations when handling this compound?

- Safety Protocol :

- PPE : Wear nitrile gloves (tested for >240-minute breakthrough time against chlorinated compounds), chemical goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (e.g., SO or HCl byproducts) .

- Waste Disposal : Neutralize residual sulfonyl chloride with aqueous bicarbonate before disposal to prevent uncontrolled hydrolysis .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be validated, particularly in nucleophilic substitutions?

- Mechanistic Probes :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated nucleophiles to identify rate-determining steps (e.g., attack at sulfur vs. chloride displacement) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity. For example, simulations may explain preferential substitution at the sulfonyl group over the cyano site due to electronic effects .

Q. How should researchers address contradictions in reported reactivity data for sulfonyl chlorides, such as unexpected hydrolysis rates?

- Troubleshooting :

- Trace Moisture Analysis : Use Karl Fischer titration to detect water in solvents (e.g., THF or DCM), which accelerates hydrolysis. Even 0.1% water can reduce yields by 20% .

- Steric vs. Electronic Effects : In pyridine-based sulfonyl chlorides, steric hindrance from the cyano group may slow hydrolysis compared to unsubstituted analogs. Compare kinetic data with structurally similar compounds (e.g., 4-chloropyridine-3-sulfonyl chloride) .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

- Computational Workflow :

- Molecular Dynamics (MD) : Simulate solvation effects to predict solubility in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The sulfonyl group typically exhibits higher electrophilicity () than the cyano group .

Q. How can researchers design experiments to explore the biological activity of derivatives synthesized from this compound?

- Experimental Design :

- Structure-Activity Relationship (SAR) : Synthesize analogs by varying substituents (e.g., replacing chloride with amines) and test against target enzymes (e.g., kinases or proteases). Use high-throughput screening to identify lead compounds .

- Stability Assays : Monitor hydrolytic stability in physiological buffers (pH 7.4) to assess suitability for in vivo studies. Sulfonamides derived from the compound may show enhanced stability compared to the parent sulfonyl chloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.